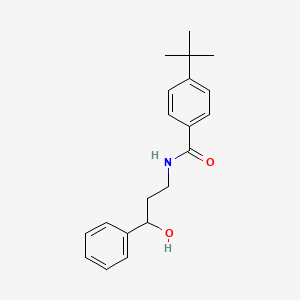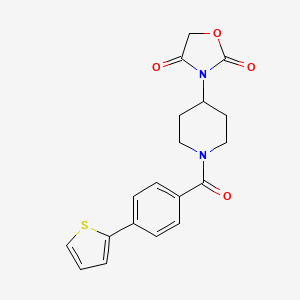
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Heterocyclic Applications
A versatile protocol for preparing functionalized heterocycles, utilizing thiophene dione derivatives, demonstrates the compound's role in forming heterocyclic compounds with potential for various applications. The reaction of ethyl benzoylpyruvate with phenyl isothiocyanate in alkaline medium yields thiophene dione derivatives. These compounds react with primary and secondary amines to afford thiophene and amide derivatives. This synthesis route showcases the compound's utility in generating heterocyclic compounds with potential chemical and pharmaceutical applications (Kabirifard, Ghahremani, & Afsharpoor, 2015).
Anticancer Activity
The synthesis of indole derivatives involving thiophene dione demonstrates its application in developing compounds with potential anticancer activity. Specifically, synthesized compounds were screened against human breast cancer cell lines, indicating the compound's relevance in the design of novel anticancer agents (Kumar & Sharma, 2022).
Antimicrobial Activities
Thiophene dione derivatives have been synthesized and evaluated for their antimicrobial activities. A series of compounds were synthesized by Knoevenagel condensation and screened for their antibacterial and antifungal activities. Some of these compounds exhibited significant antimicrobial activities, underscoring the potential of thiophene dione derivatives in developing new antimicrobial agents (Prakash et al., 2010).
Synthetic Methodologies and Mechanisms
The compound's utility extends to synthetic methodologies, where it plays a role in the synthesis of various heterocyclic structures. For example, the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing the compound's versatility in organic synthesis and the development of novel heterocyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981).
properties
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-17-12-25-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUPTQSPLABLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)
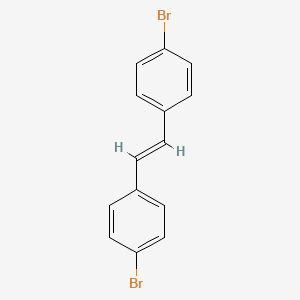

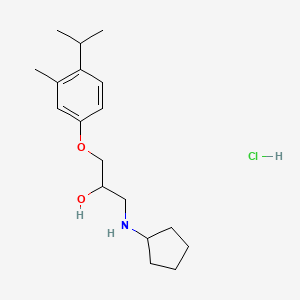
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)
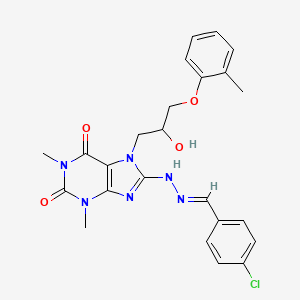
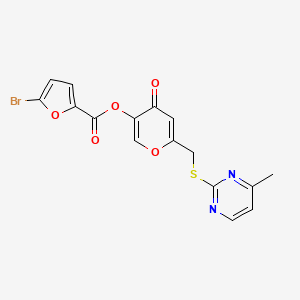

![methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)
